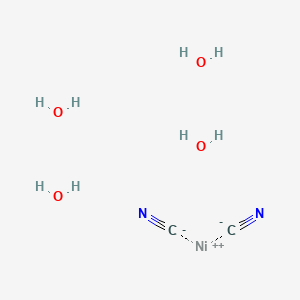

Nickel(II) cyanide tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel(II) cyanide tetrahydrate is an inorganic compound with the chemical formula Ni(CN)₂·4H₂O. It appears as a light green powder and is known for its applications in various industrial processes, particularly in metallurgy and nickel-plating . The compound is insoluble in water but soluble in ammonium carbonate, ammonia, and alkali cyanides .

作用機序

Target of Action

Nickel(II) cyanide tetrahydrate is a complex inorganic compound It has been used in biochemical research .

Mode of Action

It is known that the compound can form complexes with other molecules . For example, it can interact with human serum albumin, a major protein in blood plasma, which could potentially affect its function .

Biochemical Pathways

This compound may affect several biochemical pathways. One study suggests that nickel-induced toxicity responses in human epithelial cells involve disruption of protein responses and protein response-based biochemical pathways . .

Pharmacokinetics

It is known that the compound is insoluble in most solvents , which suggests that its bioavailability may be limited.

Result of Action

It is known that exposure to nickel compounds can cause various health effects, including allergic reactions and potential carcinogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the pH and the presence of other ions in the solution . Additionally, its stability and efficacy can be influenced by temperature .

準備方法

Synthetic Routes and Reaction Conditions: Nickel(II) cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of this compound . The reaction can be represented as:

Ni2++2CN−+4H2O→Ni(CN)2⋅4H2O

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The tetrahydrate form can be converted to anhydrous nickel(II) cyanide by heating it to 140°C .

化学反応の分析

Types of Reactions: Nickel(II) cyanide tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Nickel(II) cyanide can react with potassium cyanide to form potassium tetracyanonickelate:Substitution: Ni(CN)2+2KCN→K2[Ni(CN)4]

Upon heating, nickel(II) cyanide decomposes into nickel and cyanogen:Decomposition: Ni(CN)2→Ni+(CN)2

特性

CAS番号 |

13477-95-7 |

|---|---|

分子式 |

C2H8N2NiO4 |

分子量 |

182.79 g/mol |

IUPAC名 |

nickel(2+);dicyanide;tetrahydrate |

InChI |

InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |

InChIキー |

VHHVAACTKRUWEK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

正規SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

同義語 |

Nickel(II) cyanide tetrahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)